N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
Thiazole derivatives, such as the one you mentioned, are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are known to exhibit diverse biological activities and are found in many potent biologically active compounds .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density can provide information about potential sites for electrophilic and nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions would depend on the substituents present in the molecule.Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide” would depend on its structure and substituents.Scientific Research Applications
Biologically Significant Pyrimidine Derivatives
Pyrimidine derivatives, similar in heterocyclic nature to the queried compound, have been extensively used as recognition units for the synthesis of optical sensors and possess a broad range of biological and medicinal applications. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes in biological systems, highlighting their significance in the development of biologically relevant materials and compounds (Jindal & Kaur, 2021).
Cytochrome P450 Inhibitors
Chemical inhibitors of cytochrome P450 isoforms play a crucial role in understanding drug-drug interactions and metabolism. The selectivity of chemical inhibitors toward specific CYP isoforms is vital for deciphering the involvement of these enzymes in drug metabolism, suggesting a potential application area for heterocyclic compounds in pharmacokinetics and drug development (Khojasteh et al., 2011).
Functionalized Quinazolines and Pyrimidines in Optoelectronics
Quinazolines and pyrimidines, by virtue of their extended π-conjugated systems and ability to form electroluminescent materials, have been applied in the creation of novel optoelectronic materials. This includes their use in organic light-emitting diodes (OLEDs), highlighting the potential for heterocyclic compounds with similar structures in electronics and photonics (Lipunova et al., 2018).
Chemistry and Properties of Benzimidazole and Benzthiazole Derivatives
Compounds containing benzimidazole and benzthiazole derivatives exhibit a wide range of properties, including spectroscopic properties, magnetic properties, and biological and electrochemical activity. This comprehensive review of their chemistry and properties suggests potential application areas in materials science, magnetic materials, and as biologically active compounds (Boča et al., 2011).
Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, are crucial in organic synthesis, catalysis, and medicinal applications. These compounds, due to their functionalities and biological importance, could serve as models or inspiration for designing new drugs or synthetic routes with improved efficacy and selectivity (Li et al., 2019).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit potent anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium .
Result of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting that they may have bactericidal or bacteriostatic effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is not explicitly mentioned in the search results
This compound, like other benzothiazole derivatives, shows promise as a potential anti-tubercular agent .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-17-13-18(2)23-21(14-17)29-24(26-23)27(16-20-9-6-12-25-15-20)22(28)11-10-19-7-4-3-5-8-19/h3-9,12-15H,10-11,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJFZGCHGZCYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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